pent-4-yne-1-sulfonyl fluoride
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Overview
Description
Pent-4-yne-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a pent-4-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-yne-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of pent-4-yne-1-ol with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound with high purity.
Another method involves the use of sulfonyl chlorides and fluoride sources. For instance, pent-4-yne-1-sulfonyl chloride can be reacted with potassium fluoride (KF) in an aprotic solvent like acetonitrile to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pent-4-yne-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions.
Addition Reactions: The alkyne moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Electrophiles: Halogens and hydrogen halides are typical electrophiles used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions, particularly in the case of addition reactions involving the alkyne group.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic substitution with an amine yields a sulfonamide, while addition of a halogen to the alkyne group results in a dihalogenated product.
Scientific Research Applications
Chemistry
In organic synthesis, pent-4-yne-1-sulfonyl fluoride is used as a building block for the construction of more complex molecules. Its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition. This property is exploited in the development of drugs targeting specific enzymes involved in disease pathways.
Industry
In the material science industry, this compound is used in the synthesis of functionalized polymers and advanced materials
Mechanism of Action
The mechanism by which pent-4-yne-1-sulfonyl fluoride exerts its effects is primarily through covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes, leading to the formation of stable covalent adducts. This irreversible modification can inhibit enzyme activity, making this compound a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
Pent-4-yne-1-sulfonyl chloride: Similar to pent-4-yne-1-sulfonyl fluoride but with a chloride group instead of fluoride. It is also reactive towards nucleophiles but may have different reactivity and stability profiles.
Pent-4-yne-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride. It is more acidic and less reactive towards nucleophiles compared to the sulfonyl fluoride derivative.
Pent-4-yne-1-sulfonamide: Formed by the reaction of this compound with an amine. It is less reactive but can serve as a stable intermediate in further synthetic transformations.
Uniqueness
This compound is unique due to its combination of an alkyne and a sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the sulfonyl fluoride group provides a means for covalent modification of biological targets, which is not as readily achievable with other similar compounds.
Properties
CAS No. |
1838158-98-7 |
---|---|
Molecular Formula |
C5H7FO2S |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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